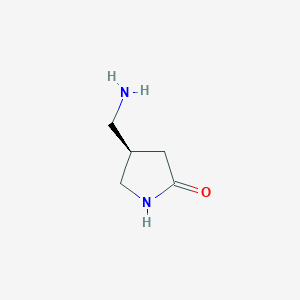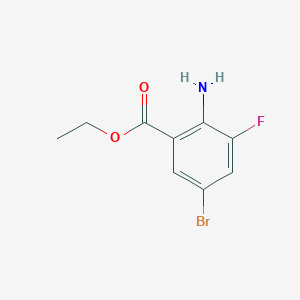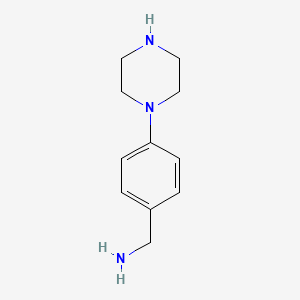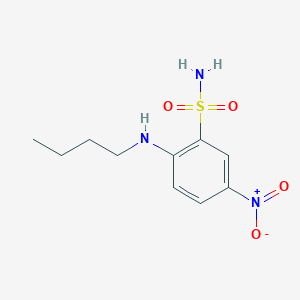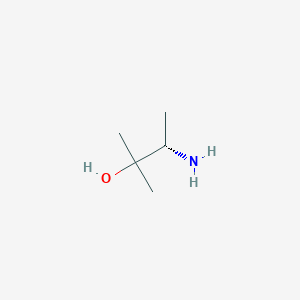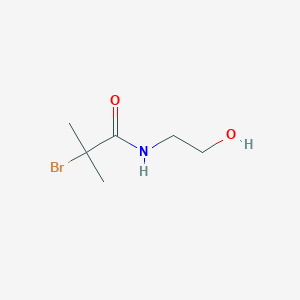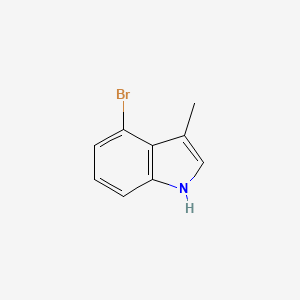
4-bromo-3-methyl-1H-indole
Übersicht
Beschreibung
4-Bromo-3-methyl-1H-indole is a chemical compound with the CAS Number: 475039-81-7 . It has a molecular weight of 210.07 and its IUPAC name is 4-bromo-3-methyl-1H-indole . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is white to yellow to brown in color and can be in liquid or solid form .
Molecular Structure Analysis
The InChI code of 4-bromo-3-methyl-1H-indole is 1S/C9H8BrN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
4-Bromo-3-methyl-1H-indole has a density of 1.6±0.1 g/cm3 . Its boiling point is 325.1±22.0 °C at 760 mmHg . The compound is not miscible in water .Wissenschaftliche Forschungsanwendungen
Photophysical Studies and Fluorescence
4-Bromo-3-methyl-1H-indole derivatives have been synthesized for photophysical studies. Researchers found that these compounds exhibit high fluorescence quantum yields and are sensitive to solvent changes in their fluorescence emission. This characteristic makes them good candidates for fluorescent probes. Specifically, methyl 3-methyl-1H-dibenzo[e,g]indole-2-carboxylate and related compounds showed significant spectral changes in fluorescence emission upon the addition of fluoride ions, indicating potential applications as selective sensors (Pereira et al., 2010).
Antimicrobial and Anticancer Properties
Brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, have shown antimicrobial activity against Staphylococcus epidermidis. These compounds have been investigated for their potential in pharmaceutical applications, particularly in the context of antibiotic resistance (Segraves & Crews, 2005).
Luminescent Sensors
Asymmetric indolylmaleimide derivatives, including 4-bromo-3-(1'H-indol-3'-yl)maleimide, have been studied for their spectroscopic properties. These compounds show solvatochromic behavior and charge transfer character in the excited state. Their fluorescence intensity enhances upon self-assembly with zinc(II) 1,4,7,11-tetraazacyclododecane, suggesting potential use as luminescent sensors (Kaletaş et al., 2005).
Synthesis of Substituted Indoles
The selective lithiation of dibromo-methylindole, a related compound, has been explored for synthesizing various substituted indoles. This approach demonstrates the potential for creating a range of indole-based compounds with applications in chemical synthesis and drug development (Liu & Gribble, 2002).
Antioxidant, Antimicrobial, and Anticancer Activities
3-Bromo-1-ethyl-1H-indole has been synthesized and shown to possess selective cytotoxicity towards cancer cell lines. It demonstrated substantial glutathione S-transferase isozymes inhibition, suggesting a potential role in designing new anticancer agents (Yılmaz et al., 2020).
Synthesis of Gamma-Carbolines and Heteropolycycles
Research on N-substituted bromo-indole derivatives has led to the synthesis of various gamma-carboline derivatives. These compounds have potential applications in pharmaceutical chemistry due to their structural complexity and biological activity (Zhang & Larock, 2003).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
4-bromo-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYNWUZMWCHKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680943 | |
| Record name | 4-Bromo-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methyl-1H-indole | |
CAS RN |
475039-81-7 | |
| Record name | 4-Bromo-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)
![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522555.png)
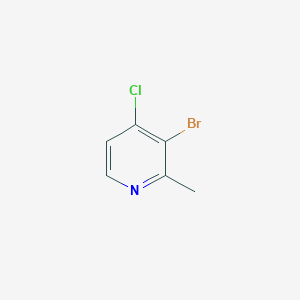
![tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate](/img/structure/B1522557.png)
